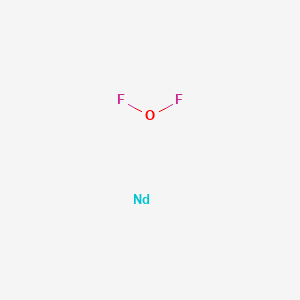

Fluoro hypofluorite;neodymium

Description

Neodymium fluoride (NdF₃) is a critical inorganic compound characterized by its high thermal stability and insolubility in water. It is a trifluoride salt of neodymium, a lanthanide element, and is commonly used in optical applications, including laser crystals and fluoride glass manufacturing . NdF₃ crystallizes in a hexagonal structure, with a linear formula of NdF₃ and a molecular weight of 201.24 g/mol. Its insolubility distinguishes it from other neodymium halides, such as neodymium chloride (NdCl₃) or iodide (NdI₃), which are highly soluble in water .

Properties

IUPAC Name |

fluoro hypofluorite;neodymium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F2O.Nd/c1-3-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFDJBOEIDRBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O(F)F.[Nd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2NdO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10721592 | |

| Record name | fluoro hypofluorite;neodymium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13816-43-8 | |

| Record name | fluoro hypofluorite;neodymium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluoro hypofluorite; neodymium typically involves the reaction of neodymium with fluoro hypofluorite under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired compound.

Industrial Production Methods: Industrial production of fluoro hypofluorite; neodymium involves scaling up the laboratory synthesis methods. This includes the use of larger reactors and more efficient purification techniques to obtain the compound in high purity and yield. The industrial process also involves stringent safety measures to handle the reactive nature of fluoro hypofluorite.

Chemical Reactions Analysis

Types of Reactions: Fluoro hypofluorite; neodymium undergoes various types of chemical reactions, including:

Oxidation: Due to the strong oxidizing nature of fluoro hypofluorite, the compound can oxidize a wide range of substrates.

Reduction: Neodymium can participate in reduction reactions, especially in the presence of suitable reducing agents.

Substitution: The compound can undergo substitution reactions where the fluoro hypofluorite group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include oxygen, ozone, and other oxidizing agents. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Reduction Reactions: Reducing agents such as hydrogen gas, lithium aluminum hydride, and sodium borohydride are commonly used. These reactions are often conducted under an inert atmosphere.

Substitution Reactions: Various nucleophiles, such as amines and thiols, can be used in substitution reactions. The reactions are usually performed in polar solvents like acetonitrile or dimethyl sulfoxide.

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions can produce reduced metal complexes.

Scientific Research Applications

Fluoro hypofluorite; neodymium has several scientific research applications, including:

Chemistry: The compound is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.

Biology: It is used in the study of biological oxidation processes and as a probe for investigating oxidative stress in cells.

Industry: It is used in the production of high-performance magnets and as a component in advanced materials for electronics and optics.

Mechanism of Action

The mechanism of action of fluoro hypofluorite; neodymium involves the interaction of its components with molecular targets. The fluoro hypofluorite group acts as a strong oxidizing agent, facilitating the transfer of oxygen atoms to substrates. Neodymium, on the other hand, can interact with various molecular targets through its catalytic and magnetic properties. The combined effects of these components result in unique reactivity and functionality.

Comparison with Similar Compounds

Structural and Physical Properties

Neodymium forms a range of halides and oxides with distinct structural and physical characteristics:

Key Observations :

- Solubility Trends : NdF₃ and Nd₂O₃ are insoluble, whereas NdCl₃, NdBr₃, and NdI₃ exhibit high solubility due to ionic bonding differences .

- Thermal Stability : Nd₂O₃ has the highest melting point (2,230°C), reflecting its covalent character, while NdF₃’s high melting point (~1,370°C) suits high-temperature applications .

- Crystal Chemistry : Neodymium compounds with transition metals (e.g., REPtCd) show lattice contraction from La to Nd due to lanthanide contraction, a trend also observed in halides .

Research Findings and Challenges

- Purity Control : Neodymium oxide (Nd₂O₃) purity (>99.9%) is visually assessed by color; similar methods may apply to halides .

- Synthesis Challenges : Phase-pure NdPtCd requires controlled distillation of cadmium to avoid impurities, highlighting broader challenges in lanthanide-transition metal synthesis .

- Fluorine’s Role : Fluorine substituents enhance thermal stability and reduce basicity in compounds, a trend exploited in NdF₃’s optical applications .

Biological Activity

Fluoro hypofluorite; neodymium (NdF3) is a compound that has garnered attention in various fields, including materials science and biomedicine. This article delves into its biological activity, examining its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Target of Action

Fluoro hypofluorite is believed to interact with cellular components, similar to other fluorinated compounds. Specifically, it may affect DNA and RNA synthesis by forming complexes that inhibit enzymatic processes within cells. This interaction is crucial for understanding its potential as an anticancer agent.

Mode of Action

Research indicates that compounds with similar structures can inhibit cellular processes by interfering with the synthesis of nucleic acids. For instance, studies on fluorinated amino acids suggest that they can disrupt RNA synthesis, leading to reduced cell proliferation in tumor cells.

Biochemical Pathways

Fluoro hypofluorite may influence metabolic pathways such as glutaminolysis, which converts glutamine into metabolites essential for the tricarboxylic acid (TCA) cycle. This pathway is vital for energy production in rapidly dividing cells, including cancer cells.

Pharmacokinetics

Pharmacokinetic studies on related compounds indicate that both reversible and irreversible uptake mechanisms are involved in their biological activity. For instance, similar fluorinated compounds have shown preferential accumulation in tumor tissues compared to healthy tissues, suggesting a targeted therapeutic potential.

Case Studies

-

Antitumor Activity

A study investigating the effects of fluorinated compounds on tumor cells demonstrated that these agents could selectively inhibit the growth of cancerous tissues while sparing normal cells. This selectivity is attributed to the enhanced uptake of these compounds in metabolically active tumors. -

Bone Regeneration

Another case study focused on magnesium fluoride-coated implants showed promising results in promoting bone regeneration in animal models. The study revealed that the MgF2 coating enhanced biocompatibility and bioactivity, leading to improved bone density around the implants over time .

Data Tables

| Property | Fluoro Hypofluorite; Neodymium | Similar Compounds |

|---|---|---|

| Mechanism of Action | Inhibits DNA/RNA synthesis | Similar inhibition observed |

| Target Tissue | Tumor cells | Tumor vs. healthy tissue uptake |

| Biochemical Pathway | Glutaminolysis | Energy production |

| Biocompatibility | High | Varies by compound |

Research Findings

Recent research highlights the unique properties of fluorinated compounds like fluoro hypofluorite. These compounds exhibit strong interactions with biological systems, potentially leading to novel therapeutic applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.